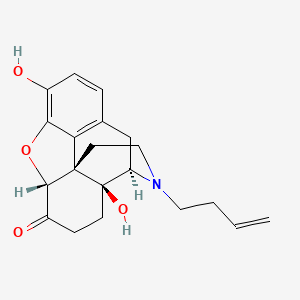
Naltrexone impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(3-Butenyl)noroxymorphone involves several steps. The primary synthetic route includes the reaction of noroxymorphone with 3-butenyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
化学反応の分析
N-(3-Butenyl)noroxymorphone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the butenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(3-Butenyl)noroxymorphone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological receptors, particularly opioid receptors, due to its structural similarity to other opioid compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and addiction treatment.
作用機序
The mechanism of action of N-(3-Butenyl)noroxymorphone involves its interaction with opioid receptors in the body. The compound binds to these receptors, leading to a series of molecular events that result in its pharmacological effects. The specific pathways and molecular targets involved are still under investigation, but it is believed to modulate pain perception and other physiological responses.
類似化合物との比較
N-(3-Butenyl)noroxymorphone can be compared to other similar compounds such as:
Noroxymorphone: The parent compound, which lacks the butenyl group.
Naltrexone: A related compound used in the treatment of opioid addiction.
Naloxone: Another related compound used as an opioid antagonist in emergency overdose situations.
The uniqueness of N-(3-Butenyl)noroxymorphone lies in its structural modification, which may confer different pharmacological properties compared to its parent compound and other related molecules.
特性
CAS番号 |
189016-90-8 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2/t15-,18+,19+,20-/m1/s1 |
InChIキー |
AGAIYDYACAKVRE-XFWGSAIBSA-N |
異性体SMILES |
C=CCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
正規SMILES |
C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















